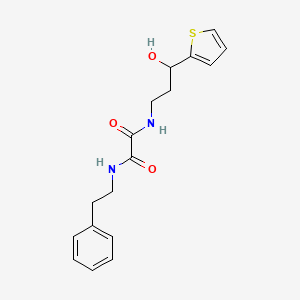

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

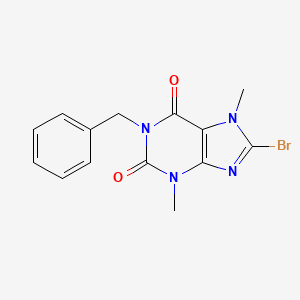

説明

Synthesis Analysis

The synthesis of compounds similar to “N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide” involves several artificial paths and varied physico-chemical factors . The preparation of these compounds often involves the reaction of 3- (2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Molecular Structure Analysis

The molecular structure of “N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide” is complex, with a total of 32 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .Chemical Reactions Analysis

The chemical reactions involving “N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide” are complex and involve several steps . For instance, the (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .科学的研究の応用

Cancer Research and Treatment

- Antiproliferative Activity Against Cancer Cells : A study by Haridevamuthu et al. (2023) investigated hydroxyl-containing benzo[b]thiophene analogs. These analogs, including 1-(3-hydroxybenzo[b]thiophen-2-yl) ethanone (BP) and 1-(3-hydroxybenzo[b]thiophen-2-yl) propan-1-one hydrate (EP), showed selectivity towards laryngeal cancer cells. The study found that the hydroxyl group in the third position was responsible for the anticancer activity.

Drug Synthesis and Pharmacology

- Synthesis and Biological Activities of Mannich Base Derivatives : A research conducted by Gopi and Dhanaraju (2018) focused on synthesizing novel Mannich base derivatives with anti-diabetic and anti-inflammatory activities. These analogues, which included substituted thiophene-2-yl propylidene semicarbazone, showed significant reduction in blood glucose levels and inflammation in experimental animals.

Optical and Electronic Applications

Fluorescent Probes for Metal Ions and Amino Acids : In a study by Guo et al. (2014), polythiophene-based conjugated polymers were synthesized and found to exhibit high selectivity and sensitivity towards Hg2+ and Cu2+ ions. This study demonstrates potential applications in environmental monitoring and biochemical assays.

Dielectric, Optical, and Mechanical Studies for Electrooptic Crystals : Bharath and Kalainathan (2014) synthesized a phenolic locked polyene organic material (OH1) and studied its properties for electro-optic applications. This research highlights the potential use of such materials in advanced optical technologies.

Medicinal Chemistry and Drug Development

Development of Antidepressant Medications : Mathew, Suresh, and Anbazhagan (2014) synthesized phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, which were evaluated for antidepressant activity. One compound in particular showed promising results as a potential antidepressant medication.

Opioid Ligands for Pain Management : Research by Cheng et al. (2007) involved synthesizing opioid ligands with mixed properties for potential applications in pain management.

作用機序

Target of Action

It’s structurally related to duloxetine , a well-known antidepressant drug. Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake , suggesting that N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide might have similar targets.

Mode of Action

If it shares a similar mechanism with Duloxetine, it might inhibit the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission .

Biochemical Pathways

If its action is similar to duloxetine, it would affect the serotonin and norepinephrine pathways, which play crucial roles in mood regulation and pain perception .

Result of Action

If its action is similar to Duloxetine, it could potentially lead to enhanced neurotransmission and alleviation of depressive symptoms .

特性

IUPAC Name |

N'-(3-hydroxy-3-thiophen-2-ylpropyl)-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c20-14(15-7-4-12-23-15)9-11-19-17(22)16(21)18-10-8-13-5-2-1-3-6-13/h1-7,12,14,20H,8-11H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIKRXVKHIXVGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3007793.png)

![[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3007796.png)

![3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B3007807.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B3007814.png)